Brucine sulfate heptahydrate
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Overview
Description
Brucine sulfate heptahydrate is an organic compound with the formula (C23H26N2O4)2.H2SO4.7H2O . It is used as a resolving agent and in the determination of nitrate. It also finds applications in the pharmaceutical and food industry . Brucine is an alkaloid that acts as an antagonist at glycine receptors and paralyzes inhibitory neurons .
Molecular Structure Analysis
The molecular formula of this compound is (C23H26N2O4)2.H2SO4.7H2O . This indicates that it consists of two molecules of Brucine (C23H26N2O4), one molecule of sulfuric acid (H2SO4), and seven molecules of water (H2O).Physical and Chemical Properties Analysis
This compound appears as a white to off-white crystalline powder . It has a molecular weight of 1013.11 .Scientific Research Applications
Microbial Sulfur Cycling in Subglacial Environments
Research by Mikucki et al. (2009) delves into microbial assemblages cycling sulfur in sulfate-rich marine brines beneath Taylor Glacier, highlighting the complex interactions between microbial life and sulfur compounds in extreme environments. This study underscores the potential for sulfate compounds to support microbial life in isolation, suggesting indirect implications for brucine sulfate heptahydrate's role in such environments (Mikucki et al., 2009).
Catalysis in Biomass Conversion
Tong and Li (2010) explored the use of Brønsted-acidic ionic liquids for the dehydration of D-fructose to 5-hydroxymethylfurfural, a key reaction for biomass conversion into valuable chemicals. The study highlights the importance of sulfate-based catalysts in enhancing selectivity and efficiency of biomass processing, hinting at the catalytic potential of sulfate compounds like this compound (Tong & Li, 2010).
Analytical Applications in Pharmacokinetics
Jun (2011) developed an HPLC method for determining brucine concentration in the tissues of tumor-bearing mice, demonstrating the utility of analytical techniques in pharmacokinetic studies of brucine and its derivatives. This study exemplifies the relevance of this compound in pharmacological research, through its relation to brucine (Jun, 2011).
Mechanism of Action
Target of Action
Brucine sulfate heptahydrate, a weak alkaline indole alkaloid, is one of the main bioactive and toxic constituents of Nux-vomica . It primarily targets the glycine receptors and has a significant impact on the central nervous system .
Mode of Action
this compound acts as an antagonist at glycine receptors . This interaction leads to the paralysis of inhibitory neurons , which can result in a wide range of pharmacological activities, such as anti-tumor, anti-inflammatory, and analgesic effects .
Biochemical Pathways
this compound affects several biochemical pathways. For instance, in hepatocellular carcinoma, it inhibits the proliferation of HepG2 cells through regulating calcium concentration and depolarization of mitochondria . It also down-regulates the expression of vascular endothelial growth factor (VEGF), thereby inhibiting tumor angiogenesis, growth, and bone metastasis . Furthermore, it can regulate the Wnt/β-catenin signaling pathway, inhibiting the growth and migration of colorectal cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anti-tumor effects on various tumors . For example, it can inhibit the proliferation of HepG2 cells in hepatocellular carcinoma . It also has anti-inflammatory and analgesic effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
Brucine sulfate heptahydrate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit the proliferation of HepG2 cells, a type of liver cancer cell, by regulating calcium concentration and depolarization of mitochondria
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Brucine sulfate heptahydrate involves the reaction of Brucine with sulfuric acid to form Brucine sulfate, which is then hydrated to form Brucine sulfate heptahydrate.", "Starting Materials": [ "Brucine", "Sulfuric acid", "Water" ], "Reaction": [ "Add Brucine to a round-bottom flask", "Slowly add sulfuric acid to the flask while stirring", "Heat the mixture to 60-70°C and stir for 2 hours", "Allow the mixture to cool to room temperature", "Add water to the mixture and stir until the Brucine sulfate dissolves", "Filter the solution to remove any impurities", "Heat the solution to 60-70°C and allow it to cool slowly", "Collect the Brucine sulfate heptahydrate crystals by filtration", "Dry the crystals in a desiccator" ] } | |
CAS No. |
60583-39-3 |
Molecular Formula |
C23H30N2O9S |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;hydrate |
InChI |
InChI=1S/C23H26N2O4.H2O4S.H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);1H2/t13-,18-,19-,21-,22-,23+;;/m0../s1 |
InChI Key |
CUPIRWMKFNPKKM-FIMIILAWSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.OS(=O)(=O)O |
SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.OS(=O)(=O)O |
4845-99-2 5787-00-8 |
|
physical_description |
Off-white crystalline powder; [Acros Organics MSDS] |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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